2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid
Description
Chemical Structure: 2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid (CAS: 56392-15-5) is a hydroxy-substituted propanoic acid derivative with a phenoxy group modified by a 2-methoxyethyl substituent at the para position. Its molecular formula is C₁₂H₁₆O₅, and it has a molecular weight of 240.25 g/mol .
Properties
IUPAC Name |
2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-16-7-6-9-2-4-10(5-3-9)17-8-11(13)12(14)15/h2-5,11,13H,6-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIWJWWULVHOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971817 | |
| Record name | 2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56392-15-5 | |
| Record name | Propanoic acid, 2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056392155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid typically involves the reaction of 4-(2-methoxyethyl)phenol with glycidol under basic conditions to form the intermediate 2-(4-(2-methoxyethyl)phenoxy)propan-1-ol. This intermediate is then oxidized to form the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially affecting their activity and function . The phenoxy group may interact with hydrophobic pockets in biomolecules, influencing their structure and dynamics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Phenoxypropanoic Acid Family
Table 1: Structural and Functional Comparisons
Key Observations :
- Substituent Position: The position of the methoxy group (para vs. ortho) significantly affects solubility and biological interactions.
- Functional Group Modifications : Replacement of the carboxylic acid with an epoxide (as in Metoprolol intermediates) or hydrazide alters reactivity. Epoxides are critical in stereospecific drug synthesis , while hydrazides are used in prodrug formulations .
Pharmacologically Active Analogues
Bezafibrate (BM15075)
- Structure: Contains a 4-chlorobenzoyl group and methylpropanoic acid chain.
- Role : Hypolipidemic agent; reduces triglycerides (43%) and cholesterol (20–25%) by activating PPARα receptors .
- Comparison: Unlike this compound, Bezafibrate’s chlorine and benzoyl groups enhance lipid-lowering efficacy but increase hepatotoxicity risk .
Ferulic Acid (3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid)
- Structure : Cinnamic acid backbone with conjugated double bond and methoxy/hydroxy groups.
- Role : Antioxidant and anti-inflammatory agent; naturally sourced from cinnamon .
- Comparison: The α,β-unsaturated carbonyl system in Ferulic acid enables radical scavenging, a property absent in the saturated propanoic acid chain of the target compound .
Amino Acid Derivatives
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid
- Structure : Methylalanine derivative with dimethoxy substitutions.
- Role : Intermediate in peptide synthesis and enzyme inhibition studies .
Biological Activity
2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid is an organic compound with the molecular formula and a molecular weight of 240.25 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry, biochemistry, and industrial chemistry.
The synthesis of this compound typically involves the reaction of 4-(2-methoxyethyl)phenol with glycidol under basic conditions to yield an intermediate, which is then oxidized to form the final product. This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to a range of derivatives with potentially distinct biological activities.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antioxidant Activity
- The phenolic structure of this compound suggests potential antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases.
2. Antimicrobial Properties
- Preliminary investigations suggest that this compound may exhibit antimicrobial effects against certain bacterial strains. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
3. Anti-inflammatory Effects
- The presence of hydroxyl and carboxylic acid groups allows for interactions with enzymes involved in inflammatory processes, potentially leading to reduced inflammation.
The biological activity of this compound is believed to stem from its ability to interact with various biomolecules:
- Hydrogen Bonding: The hydroxy and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, modulating their activity.
- Enzyme Inhibition: Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of phenolic compounds using the DPPH assay. Results indicated that compounds with similar structures exhibited significant scavenging activity, suggesting that this compound could possess comparable effects.
Case Study 2: Antimicrobial Efficacy
Research on related phenolic acids demonstrated antimicrobial activity against multi-drug resistant strains. The study highlighted the importance of the phenolic moiety in enhancing bioactivity against pathogens.
Comparative Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
